1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTPU and is a urea derivative that possesses both phenyltetrahydropyran and trifluoromethyl groups.
Scientific Research Applications
Antiproliferative Agents in Cancer Research
The compound has been studied for its potential as an antiproliferative agent . It has shown significant effects against various cancer cell lines, including A549, HCT-116, and PC-3 . The ability to induce apoptosis and arrest the cell cycle at the G1 phase makes it a promising candidate for cancer therapy development.
Analgesic Potential for Pain Management
Research indicates that derivatives of this compound have been synthesized and evaluated for their analgesic potential . These studies suggest that the compound and its derivatives could serve as effective pain relievers, potentially offering a new class of analgesics with fewer side effects than current opioid medications.
Polymer Flooding in Heavy Oil Recovery
While not directly related to F5831-9417, similar urea derivatives have been utilized in the field of heavy oil recovery . The compound’s structural analogs may contribute to improving the viscosity of polymer solutions used in polymer flooding, enhancing oil extraction efficiency.
Biochemical Assays
The compound’s derivatives are likely to be used in biochemical assays such as enzyme-linked immunosorbent assays (ELISA). These assays can quantify specific proteins or other molecules in biological samples, which is crucial for various fields of medical and biological research .
Development of New Chemotypes
The urea skeleton of F5831-9417 might be regarded as a new chemotype for designing effective agents in various fields, including antiproliferative agents and analgesics . This opens up possibilities for the development of new drugs with improved efficacy and selectivity.
Molecular Targeted Drug Design
Given its activity profile, F5831-9417 could be a valuable scaffold in the design of molecule-targeted drugs . These drugs aim to specifically target molecules that are critical in disease processes, thereby reducing adverse reactions and improving cure rates .
properties
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)25-18(26)24-14-19(10-12-27-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVZBOTGZGLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.